4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide
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Overview
Description
. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a bromine atom and a phenyl group, as well as a benzenesulfonamide moiety. The unique structural features of this compound make it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with a substituted benzaldehyde to form the quinazoline ring. This intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
The next step involves the coupling of the brominated quinazoline with a phenyl group through a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinazoline derivatives.
Substitution: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary targets is carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells. The compound inhibits CA IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH balance in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with a thiazolone scaffold, known for its antimicrobial properties.
4-Aminobenzenesulfonamide: A simpler sulfonamide compound used as a starting material for the synthesis of more complex derivatives.
Uniqueness
4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CA IX over other carbonic anhydrase isoforms makes it a promising candidate for targeted cancer therapy . Additionally, the presence of the bromine atom and phenyl group enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2S/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-15-7-9-16(10-8-15)28(22,26)27/h1-12H,(H2,22,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBQPJVWMGUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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